molecular formula C10H7Cl3N2O2S B8665652 3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione CAS No. 88634-92-8

3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B8665652
CAS No.: 88634-92-8
M. Wt: 325.6 g/mol
InChI Key: AIIYEDMHKFVSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H7Cl3N2O2S and its molecular weight is 325.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

88634-92-8

Molecular Formula

C10H7Cl3N2O2S

Molecular Weight

325.6 g/mol

IUPAC Name

3-methyl-1-(trichloromethylsulfanyl)quinazoline-2,4-dione

InChI

InChI=1S/C10H7Cl3N2O2S/c1-14-8(16)6-4-2-3-5-7(6)15(9(14)17)18-10(11,12)13/h2-5H,1H3

InChI Key

AIIYEDMHKFVSSW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)SC(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3.52 g (0.02 mole) 3-methyl-2,4-dioxo-1,3-dihydroquinazoline in 25 ml water was added a solution of 1.12 g (0.02 mole) potassium hydroxide in 15 ml water. To this clear, basic solution was added, dropwise, a mixture of 3.72 g (0.02 mole) trichloromethanesulfenyl chloride and 0.15 g of an emulsifier (as in example 1) in 2.5 ml water while maintaining the reaction mixture at 0°-5° C. The reactants were mixed so that the reaction mixture was kept at a pH greater than 7. The precipitate that formed was filtered off and the filter cake washed with water and air-dried. This was then extracted with hot benzene and the benzene removed under vacuum to yield a semi-solid oil which completely solidified on standing. The solid was recrystallized from benzene-cyclohexane to afford 2.3 g (35%) of 1-trichloromethylthio-3-methyl-2,4-dioxo-1,3-dihydroquinazoline having a melting point of 128°-129° C. Reaction of the benzene insoluble solids with additional trichloromethylsulfenyl chloride followed by the same work-up described above afforded additional product, giving an overall yield of 60%.
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
3.72 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three

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